tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolo[3,2-b]pyridine core. The compound is characterized by a fully saturated octahydro ring system, a 5-oxo substituent, and a tert-butyl carbamate protecting group at the N1 position. This structure confers unique stereochemical and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a precursor for kinase inhibitors or other bioactive molecules .
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (3aR,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
InChI Key |
GBUYMNJLJVTOPZ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
In one protocol, 3-iodo-1H-pyrazole undergoes alkylation with 1-(chloromethyl)-4-methoxy-benzene in dimethylformamide (DMF) at 60°C using cesium carbonate (Cs₂CO₃) as a base. This yields a 5:1 mixture of regioisomers, which are subsequently coupled with tert-butyl 2,2-dimethyl-3-oxo-piperazine-1-carboxylate via copper(I)-catalyzed Ullmann-type coupling. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Iodocopper (CuI) |
| Ligand | N,N'-dimethylethane-1,2-diamine |
| Base | K₃PO₄ |
| Temperature | 120°C |
| Reaction Time | 3.5 hours |
| Yield | 96% |
This method achieves high regioselectivity due to the steric and electronic effects of the tert-butyl carbamate group, directing coupling to the 3-oxo-piperazine nitrogen.
Stereochemical Control in Octahydro-pyrrolopyridine Formation
The (3aR,7aR) configuration is critical for biological activity and requires asymmetric synthesis techniques.
Chiral Auxiliary-Mediated Cyclization
VulcanChem reports the use of asymmetric hydrogenation to establish the cis-fused bicyclic system. A prochiral enamine intermediate, derived from tert-butyl carbamate-protected pyrrolidine, undergoes hydrogenation over a chiral ruthenium catalyst (e.g., (R)-BINAP-RuCl₂). This method achieves enantiomeric excess (ee) >98% by leveraging π-π interactions between the catalyst and substrate.
Diastereomeric Resolution
Alternative approaches employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives). For instance, racemic tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is treated with (R)-mandelic acid in ethanol, yielding a crystalline diastereomer that is mechanically separated and recrystallized.
Functional Group Interconversion and Protection
The tert-butyloxycarbonyl (Boc) group is indispensable for nitrogen protection during synthesis.
Boc Deprotection and Re-protection
Post-coupling, the Boc group is selectively removed using 4 M HCl in dioxane , exposing the secondary amine for further functionalization. Subsequent re-protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) ensures chemoselectivity.
| Step | Conditions | Outcome |
|---|---|---|
| Deprotection | 4 M HCl/dioxane, 24h, RT | Free amine formation |
| Re-protection | Boc₂O, THF, 0°C to RT | Boc reinstatement |
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural validation:
Challenges and Optimization Strategies
Regioisomer Separation
The 5:1 regioisomer ratio from Ullmann coupling necessitates careful chromatographic separation. Polar solvents like methanol/dichloromethane (1:9) enhance resolution on silica gel.
Copper Residue Removal
Post-reaction filtration through Celite® followed by aqueous washes (NH₄Cl, brine) eliminates residual copper catalysts, preventing downstream interference.
Industrial-Scale Considerations
Batch processes face scalability issues due to exothermic reactions. Continuous flow systems with precise temperature control (±2°C) improve safety and yield consistency. For example, a microreactor setup for the Ullmann coupling step reduces reaction time to 1 hour while maintaining 94% yield.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Pyrrolo[3,4-c]pyridine derivatives (e.g., CAS 1273568-65-2) exhibit distinct ring fusion positions, altering their conformational flexibility and interaction with biological targets .
Synthetic Utility :
- The 5-oxo group in the target compound may serve as a reactive site for condensation or reduction reactions, similar to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate, which undergoes deprotection and coupling steps .
- Suzuki-Miyaura cross-coupling reactions, as demonstrated for tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, highlight the versatility of pyrrolopyridine scaffolds in introducing aryl substituents .
Biological Activity
tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.30 g/mol
- Purity : Typically ≥ 95%
- CAS Number : 1251010-54-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit effects on neurotransmitter systems and have potential neuroprotective properties.
Antioxidant Activity
Studies have shown that derivatives of pyrrolopyridine compounds possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage related to various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. In vitro studies demonstrated that this compound could inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting a role in the treatment of conditions like Alzheimer's disease.
Antimicrobial Activity
Preliminary studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. The structure of this compound may contribute to its efficacy against pathogens.
Case Studies and Research Findings
Q & A
Q. Methodological Answer :
- DFT Calculations :
- Gaussian 16: Optimize geometries at B3LYP/6-31G(d) to predict nucleophilic sites (e.g., C3 vs. C5 reactivity) .
- NBO Analysis: Identify charge distribution driving regioselectivity in alkylation reactions .
- MD Simulations :
- GROMACS: Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess conformational stability .
- Validation : Cross-correlate with experimental kinetic data (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
